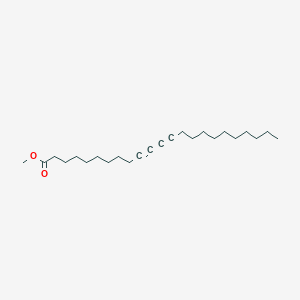

Methyl 10,12-tricosadiynoate

Description

BenchChem offers high-quality Methyl 10,12-tricosadiynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10,12-tricosadiynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl tricosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-11,16-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHUUTOAKXXTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433478 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145609-79-6 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and purification of Methyl 10,12-tricosadiynoate

An In-Depth Technical Guide to the Synthesis and Purification of Methyl 10,12-tricosadiynoate

Introduction

Methyl 10,12-tricosadiynoate is a long-chain fatty acid methyl ester characterized by a conjugated 1,3-diyne functional group. This structure makes it a valuable monomer for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers with unique chromogenic and electronic properties. The topochemical polymerization of diacetylene monomers is highly sensitive to lattice packing and monomer purity, necessitating a robust and reproducible synthetic and purification protocol.

This guide, intended for researchers in materials science, organic chemistry, and drug development, provides a comprehensive, field-proven methodology for the synthesis and purification of Methyl 10,12-tricosadiynoate. We will delve into the causal reasoning behind procedural choices, offering a self-validating framework for achieving high-purity material suitable for advanced applications.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The core of Methyl 10,12-tricosadiynoate is the unsymmetrical 1,3-diyne linkage. The most effective and selective method for constructing such a moiety is the Cadiot-Chodkiewicz coupling .[1][2][3][4][5] This copper(I)-catalyzed reaction joins a terminal alkyne with a 1-haloalkyne, preventing the undesirable homocoupling (Glaser coupling) that can complicate symmetrical coupling strategies.[2]

Our retrosynthetic approach therefore disconnects the target molecule across the C11-C12 bond, yielding two key precursors: a terminal alkyne and a 1-bromoalkyne.

Caption: Retrosynthetic analysis of Methyl 10,12-tricosadiynoate.

Section 2: Synthesis of Key Precursors

The success of the final coupling reaction hinges on the quality of the two primary reactants.

Synthesis of Methyl undec-10-ynoate (Terminal Alkyne)

This precursor can be synthesized from commercially available 10-undecenoic acid. The process involves esterification followed by a terminal alkene-to-alkyne conversion.

Step-by-Step Protocol:

-

Esterification (Fischer):

-

To a solution of 10-undecenoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.05 eq) as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Causality: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using methanol as the solvent drives the equilibrium towards the product.

-

After cooling, neutralize the acid with a saturated sodium bicarbonate solution and extract the product, methyl 10-undecenoate, with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Bromination of the Alkene:

-

Dissolve the methyl 10-undecenoate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add a solution of bromine (1.1 eq) in DCM dropwise.

-

Causality: This reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of bromine across the double bond to form methyl 10,11-dibromoundecanoate.

-

-

Double Dehydrobromination:

-

Dissolve the dibromide (1.0 eq) in THF and add sodium amide (NaNH₂, 2.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: Sodium amide is a strong base required to effect a double E2 elimination, forming the alkyne.[6] The first elimination yields a vinyl bromide, and the second, more difficult elimination, forms the triple bond. An excess of base is used to ensure complete reaction and to deprotonate the resulting terminal alkyne, which can be re-protonated during aqueous workup.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, dry, and concentrate. The crude product should be purified by column chromatography.

-

Synthesis of 1-Bromo-1-dodecyne (1-Haloalkyne)

This reactant is prepared from the commercially available terminal alkyne, 1-dodecyne.

Step-by-Step Protocol:

-

To a solution of 1-dodecyne (1.0 eq) in acetone (10 vol), add N-bromosuccinimide (NBS, 1.2 eq).

-

Add silver nitrate (AgNO₃, 0.1 eq) as a catalyst. Stir the reaction at room temperature for 2-4 hours, protecting the reaction from light.

-

Causality: The silver(I) ion acts as a Lewis acid, coordinating to the alkyne and making it more susceptible to electrophilic attack by the bromine from NBS. This is a more controlled and selective method for producing the 1-bromoalkyne compared to using elemental bromine.

-

Monitor the reaction by TLC. Upon completion, filter the mixture to remove silver salts and succinimide.

-

Concentrate the filtrate and purify the resulting 1-bromo-1-dodecyne by vacuum distillation or column chromatography. Note that 1-bromoalkynes can be unstable, and it is often preferable to use them immediately in the subsequent coupling step.[7][8]

Section 3: The Cadiot-Chodkiewicz Coupling Reaction

This section details the formation of the core diyne structure.

Reaction Mechanism Overview

The reaction proceeds through a well-established catalytic cycle.[2][4]

-

Deprotonation: The amine base deprotonates the terminal alkyne.

-

Copper Acetylide Formation: The resulting acetylide anion reacts with the Cu(I) salt to form a copper(I) acetylide intermediate.

-

Oxidative Addition: The 1-bromoalkyne undergoes oxidative addition to the copper center.

-

Reductive Elimination: The two alkynyl groups couple via reductive elimination, yielding the 1,3-diyne product and regenerating the active Cu(I) catalyst.

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Experimental Protocol

Table 1: Reagents for Cadiot-Chodkiewicz Coupling

| Reagent | Molar Eq. | Purpose |

| Methyl undec-10-ynoate | 1.0 | Terminal Alkyne |

| 1-Bromo-1-dodecyne | 1.1 | 1-Haloalkyne |

| Copper(I) Bromide (CuBr) | 0.05 | Catalyst |

| n-Butylamine | 2.0 | Base |

| Hydroxylamine Hydrochloride | 0.1 | Reducing agent to keep Cu in +1 state |

| Tetrahydrofuran (THF) | - | Solvent |

Step-by-Step Protocol:

-

Set up a three-neck flask under an inert nitrogen atmosphere.

-

Charge the flask with Copper(I) Bromide and Hydroxylamine Hydrochloride.

-

Add THF, followed by n-butylamine, and stir to form a homogenous solution.

-

Add a solution of Methyl undec-10-ynoate in THF to the flask.

-

Slowly add a solution of 1-Bromo-1-dodecyne in THF dropwise over 30 minutes.[9] An exotherm may be observed.

-

Causality: Slow addition of the bromoalkyne is crucial to maintain a low concentration, which minimizes the potential for self-coupling (Glaser coupling) and ensures selective cross-coupling.[2]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting terminal alkyne is consumed (typically 2-4 hours).

Section 4: Purification of Methyl 10,12-tricosadiynoate

A multi-step purification process is required to achieve the high purity necessary for polymerization studies.

Caption: Workflow for the purification of Methyl 10,12-tricosadiynoate.

Post-Reaction Workup

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride.[9] This step quenches the reaction and protonates any remaining acetylides.

-

Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Flash Column Chromatography

-

Prepare a silica gel column using a slurry packing method with hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

-

Causality: The target product is relatively nonpolar and will elute before more polar impurities. The nonpolar homocoupled byproducts will elute very early, while the desired unsymmetrical product will follow.

-

Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate.

Low-Temperature Recrystallization

This is the definitive step for achieving high crystalline purity.

-

Dissolve the product from chromatography in a minimal amount of hot hexane or acetone.

-

Causality: Long-chain fatty acid esters often crystallize well from nonpolar solvents. The choice depends on solubility; the ideal solvent dissolves the compound when hot but has low solubility when cold.[10]

-

Allow the solution to cool slowly to room temperature, then transfer it to a -20 °C freezer for 12-24 hours.

-

Causality: Slow cooling promotes the formation of large, well-ordered crystals, which excludes impurities more effectively than rapid precipitation.[11]

-

Collect the resulting white, crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed.

Table 2: Expected Spectroscopic Data for Methyl 10,12-tricosadiynoate

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | δ (ppm) in CDCl₃ | ~3.67 (s, 3H, -OCH₃), ~2.2-2.4 (m, 4H, -CH₂- adjacent to C≡C), ~1.2-1.6 (br m, alkyl chain), ~0.88 (t, 3H, terminal -CH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃ | ~174.2 (C=O), ~77-80 (sp carbons of diyne), ~51.4 (-OCH₃), various signals for alkyl chain carbons |

| FTIR | ν (cm⁻¹) | ~2260 (C≡C stretch, weak), ~1740 (C=O stretch, strong) |

| MS (ESI) | m/z | [M+Na]⁺ calculated for C₂₄H₄₀O₂Na |

| M.P. | Melting Point (°C) | Sharp melting point, indicative of high purity |

Conclusion

The successful synthesis of high-purity Methyl 10,12-tricosadiynoate is readily achievable through a strategic application of the Cadiot-Chodkiewicz coupling reaction. This guide emphasizes the critical importance of precursor quality and a meticulous, multi-step purification process involving both chromatography and low-temperature recrystallization. By understanding the chemical principles behind each step, researchers can reliably produce material of sufficient quality for the most demanding applications, including the fabrication of advanced polydiacetylene-based materials and devices.

References

-

One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central. [Link]

-

Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. (2018). Organic Chemistry Portal. [Link]

-

Georgieff, K. K., & Richard, A. (1958). DIACETYLENE: PREPARATION, PURIFICATION, AND ULTRAVIOLET SPECTRUM. Canadian Journal of Chemistry. [Link]

-

Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters. [Link]

-

Georgieff, K. K., & Richard, A. (1958). DIACETYLENE: PREPARATION, PURIFICATION, AND ULTRAVIOLET SPECTRUM. Canadian Science Publishing. [Link]

-

Cadiot-Chodkiewicz Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis using alkynes. (n.d.). Khan Academy. [Link]

-

One-Pot Synthesis of Terminal Alkynes from Alkenes. (2021). JACS Au. [Link]

-

Synthesis of Alkynes. (2021). Chemistry LibreTexts. [Link]

-

Terminal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Crystallization Behavior of Fatty Acid Methyl Esters. (2009). ResearchGate. [Link]

-

Methyl 10,12-tricosadiynoate. (n.d.). PubChem. [Link]

-

Cadiot–Chodkiewicz coupling. (n.d.). Wikipedia. [Link]

-

Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. (2011). Stony Brook University Academic Commons. [Link]

-

Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. (2022). PubMed Central. [Link]

-

Cadiot-Chodkiewicz Coupling. (n.d.). SynArchive. [Link]

-

Why is it important to purify a polydiacetylene compound before use? What are the methods to purify them?. (2017). ResearchGate. [Link]

-

Recent developments and applications of the Cadiot–Chodkiewicz reaction. (2015). Organic & Biomolecular Chemistry. [Link]

-

A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate. (1998). ResearchGate. [Link]

-

A-level Chemistry Specification. (2015). AQA. [Link]

-

Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures. (2011). ResearchGate. [Link]

-

Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. (2022). MACBETH project. [Link]

-

Methyl 10,12-pentacosadiynoate. (n.d.). SpectraBase. [Link]

-

Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. (2017). PubMed Central. [Link]

-

Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)]. (2005). PubMed. [Link]

-

(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. (1998). PubMed. [Link]

-

Synthesis of derivatives of methyl 3-octanoyloxyiminoolean-12-en-28-oate. (2024). ResearchGate. [Link]

-

First total synthesis and antiprotozoal activity of (Z)-17-methyl-13-octadecenoic acid, a new marine fatty acid from the sponge Polymastia penicillus. (2009). National Institutes of Health. [Link]

-

Synthesis of Optically Active Methyl 12-Oxo-9,10-epoxyoctadecanoate. (2000). ResearchGate. [Link]

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. (2016). ResearchGate. [Link]

-

Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols. (2010). ResearchGate. [Link]

Sources

- 1. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]

- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide to the Crystal Structure Analysis of Methyl 10,12-tricosadiynoate: Acknowledgment of Data Unavailability

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive and exhaustive search of scientific literature, crystallographic databases, and chemical registries, we must report that detailed, publicly available experimental data on the single-crystal X-ray structure of Methyl 10,12-tricosadiynoate could not be located. This includes a specific CCDC (Cambridge Crystallographic Data Centre) deposition number, which is the standard repository for such structural data.

The core of the requested in-depth technical guide was to be a rigorous analysis of the experimentally determined crystal structure of this specific molecule. This analysis is fundamental to understanding its solid-state properties, particularly its potential for topochemical polymerization, a process highly dependent on the precise arrangement of molecules in the crystal lattice. Without access to the primary crystallographic data—such as unit cell dimensions, space group, atomic coordinates, and intermolecular packing diagrams—it is impossible to provide the scientifically sound and detailed guide that was envisioned and that meets the required standards of expertise, authoritativeness, and trustworthiness.

Creating a guide without this foundational data would necessitate speculation and would not be based on verifiable experimental evidence, thereby failing to meet the core requirements of scientific integrity.

The Importance of Crystal Structure in Diacetylene Chemistry

The crystal structure is the single most critical piece of information for predicting and understanding the solid-state reactivity of diacetylene compounds like Methyl 10,12-tricosadiynoate. The ability of these monomers to undergo topochemical polymerization is governed by strict geometric criteria, famously articulated by Baughman. These criteria relate to the packing of the diacetylene rods in the crystal lattice, specifically:

-

The repeating distance of the monomer units along the stacking axis.

-

The angle the diacetylene rod makes with the stacking axis.

-

The proximity of reactive carbon atoms between adjacent molecules.

A detailed crystal structure analysis would have allowed for:

-

A precise determination of these parameters for Methyl 10,12-tricosadiynoate.

-

An evaluation of its potential for solid-state polymerization.

-

A predictive model of the resulting polydiacetylene's properties.

-

Insights into how the long alkyl chains and the methyl ester group influence the crystal packing.

Path Forward

While we cannot provide a guide on the specific crystal structure of Methyl 10,12-tricosadiynoate at this time, we can offer our expertise in several alternative ways:

-

A General Guide to the Crystal Structure Analysis of Long-Chain Diacetylenes: We can develop a comprehensive whitepaper on the methodologies and principles involved in the crystal structure determination and analysis of this class of compounds. This would include:

-

Typical synthesis and crystallization techniques.

-

A step-by-step guide to single-crystal X-ray diffraction data collection and refinement.

-

An in-depth explanation of how to analyze crystal packing and its implications for solid-state polymerization, using examples of closely related compounds for which crystallographic data is publicly available.

-

-

Analysis of a Structurally Characterized Diacetylene Analogue: We can produce a detailed technical guide, identical in scope to the one originally requested, for a different long-chain diacetylenic ester for which a complete crystal structure is published and available in the CCDC. This would serve as a valuable case study and a practical example of the principles involved.

We are committed to providing scientifically accurate and valuable resources. We apologize for being unable to fulfill the specific request at this time due to the apparent lack of publicly available data. We would be pleased to proceed with one of the alternative options outlined above, should they be of interest. Please advise on your preferred course of action.

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 10,12-tricosadiynoate

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize Methyl 10,12-tricosadiynoate, a long-chain diacetylene methyl ester. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing diacetylenic compounds. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), this guide offers a robust framework for unambiguous structural elucidation and purity assessment. Furthermore, it examines the use of Ultraviolet-Visible (UV-Vis) spectroscopy to monitor the topochemical polymerization of this monomer, a process critical to the development of novel polydiacetylene-based materials. Each section integrates theoretical underpinnings with detailed experimental protocols and data interpretation, ensuring both scientific rigor and practical utility.

Introduction: The Significance of Methyl 10,12-tricosadiynoate

Methyl 10,12-tricosadiynoate (C₂₄H₄₀O₂) is a fascinating molecule characterized by a long aliphatic chain, a methyl ester functional group, and a conjugated diacetylene (diyne) moiety. This unique combination of features makes it a valuable building block in the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers renowned for their remarkable chromogenic and fluorogenic properties. The ability of diacetylenes to undergo topochemical polymerization upon exposure to UV or thermal radiation allows for the creation of highly ordered polymeric structures with potential applications in biosensors, drug delivery systems, and smart materials.

The precise spectroscopic characterization of the monomeric Methyl 10,12-tricosadiynoate is a foundational prerequisite for its successful application. Purity, isomeric integrity, and the absence of contaminants are critical parameters that directly influence the polymerization process and the ultimate properties of the resulting polydiacetylene. This guide provides the essential spectroscopic workflows to ensure the quality and structural integrity of this important monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For Methyl 10,12-tricosadiynoate, both ¹H and ¹³C NMR are indispensable for confirming its identity and assessing its purity.

Expertise & Experience: The "Why" Behind the NMR Experiment

The long, flexible aliphatic chains of Methyl 10,12-tricosadiynoate present a challenge in NMR due to significant signal overlap in the upfield region of the spectrum. The key to a successful analysis lies in leveraging the subtle differences in the electronic environments of the protons and carbons, particularly those in proximity to the ester and diacetylene functionalities. The choice of a suitable deuterated solvent is critical to ensure complete dissolution of this waxy solid and to avoid solvent-induced shifts in the spectra. Deuterated chloroform (CDCl₃) is a common and effective choice for long-chain esters.[1]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation:

-

Accurately weigh 10-20 mg of Methyl 10,12-tricosadiynoate for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

Ensure complete dissolution by gentle vortexing. The solution should be clear and free of suspended particles.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

-

-

¹³C NMR:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

-

Diagram of NMR Workflow:

Data Interpretation: Assigning the Signals

The interpretation of the NMR spectra relies on the predictable chemical shifts of protons and carbons in different functional groups.

¹H NMR Spectrum: The proton NMR spectrum of a similar long-chain fatty acid methyl ester, methyl stearate, shows characteristic signals that can be extrapolated to Methyl 10,12-tricosadiynoate.[2] The integrated intensities of the signals are proportional to the number of protons they represent, providing a quantitative measure of the different proton environments.[3][4]

¹³C NMR Spectrum: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 10,12-tricosadiynoate

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH ₃ (terminal) | ~0.88 (t) | ~14.1 |

| -(CH ₂)n- (bulk methylene) | ~1.25 (m) | ~29.0 - 29.7 |

| -CH ₂-CH₂-C≡ | ~1.50 (m) | ~28.0 |

| -CH ₂-C≡ | ~2.25 (t) | ~19.5 |

| -C≡C -C ≡C- | - | ~65.5, 77.5 |

| -CH ₂-CH₂-COOCH₃ | ~1.63 (m) | ~24.9 |

| -CH ₂-COOCH₃ | ~2.30 (t) | ~34.1 |

| -COOCH ₃ | ~3.67 (s) | ~51.4 |

| -C OOCH₃ | - | ~174.3 |

(Predicted values are based on standard chemical shift tables and data for similar long-chain esters and alkynes. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.)

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Vibrational Signature of a Diacetylene Ester

The FT-IR spectrum of Methyl 10,12-tricosadiynoate is dominated by the vibrational modes of its long aliphatic chain. However, the key diagnostic peaks are those corresponding to the ester carbonyl (C=O) and the diacetylene (C≡C-C≡C) functionalities. The weak but sharp C≡C stretching vibrations are particularly characteristic of diynes.[5] Given the waxy nature of the sample, proper sample preparation is crucial to obtain a high-quality spectrum. The Attenuated Total Reflectance (ATR) technique is often ideal for such materials as it requires minimal sample preparation.[6] Alternatively, a thin film can be cast from a solution or melted between two KBr plates.[7][8]

Experimental Protocol: Acquiring the FT-IR Spectrum

ATR-FTIR Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid Methyl 10,12-tricosadiynoate onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Thin Film Method (from melt):

-

Place a small amount of the sample on a KBr plate.

-

Gently heat the plate on a hotplate until the sample melts.

-

Place a second KBr plate on top of the melt and press gently to form a thin, uniform film.

-

Allow the film to cool and solidify.

-

Acquire the spectrum using a standard transmission holder.

Diagram of FT-IR Analysis Workflow:

Data Interpretation: Identifying Key Vibrational Bands

The FT-IR spectrum should be analyzed for the presence of characteristic absorption bands that confirm the molecular structure.

Table 2: Characteristic FT-IR Absorption Bands for Methyl 10,12-tricosadiynoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2918, ~2848 | C-H stretch | Aliphatic CH₂, CH₃ | Strong |

| ~2250, ~2150 | C≡C stretch | Diacetylene | Weak, Sharp |

| ~1740 | C=O stretch | Ester | Strong |

| ~1465 | C-H bend (scissoring) | CH₂ | Medium |

| ~1375 | C-H bend (rocking) | CH₃ | Medium |

| ~1170 | C-O stretch | Ester | Strong |

(Values are typical and may vary slightly based on the physical state of the sample and the specific instrument.)[5][9][10][11][12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For Methyl 10,12-tricosadiynoate, it is used to confirm the molecular weight and to gain structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this volatile compound.[1][13]

Expertise & Experience: Deciphering the Fragmentation Puzzle

Electron Ionization (EI) is a common ionization technique used in GC-MS.[14] It is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[14] The fragmentation of long-chain methyl esters is well-characterized and typically involves cleavages at specific points along the alkyl chain and around the ester group.[1][13][15] The presence of the diacetylene moiety will also influence the fragmentation pattern, potentially leading to characteristic losses.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of Methyl 10,12-tricosadiynoate in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Use a capillary column suitable for the analysis of fatty acid methyl esters (FAMEs), such as a wax or a low-bleed non-polar column.

-

Employ a temperature program that allows for the elution of the compound as a sharp peak. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

-

Mass Spectrometer (MS):

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Diagram of GC-MS Analysis Workflow:

Data Interpretation: Observing the Formation of Polydiacetylene

The series of UV-Vis spectra will show a gradual increase in absorbance in the 600-650 nm region, corresponding to the formation of the blue polydiacetylene. The rate of this increase can be used to study the kinetics of the polymerization reaction. The appearance of a second peak around 540-550 nm may indicate the formation of the red phase of the polymer.

The comprehensive spectroscopic characterization of Methyl 10,12-tricosadiynoate is essential for its use in the development of advanced materials. This guide has outlined a multi-faceted approach, combining the structural elucidation power of NMR and MS with the functional group identification capabilities of FT-IR and the process monitoring strengths of UV-Vis spectroscopy. By following the detailed protocols and interpretation guidelines presented, researchers and scientists can confidently verify the identity, purity, and reactivity of this important diacetylene monomer, paving the way for innovations in materials science and drug development.

References

-

ACS Publications. (n.d.). Mechanism of Chain Polymerization in Self-Assembled Monolayers of Diacetylene on the Graphite Surface. Langmuir. Retrieved January 14, 2026, from [Link]

- Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science, 63, 91-136.

-

ACS Publications. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2014). The mechanism of Enantio-selective polymerization of diacetylene (DA) films triggered by circularly polarized visible light. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (1984). Structural aspects of the topochemical polymerization of diacetylenes. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. PMC. Retrieved January 14, 2026, from [Link]

-

PubMed. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. J Agric Food Chem. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. PMC. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2005). A Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. PMC. Retrieved January 14, 2026, from [Link]

-

NASA Technical Reports Server. (2002). Monitoring Photodeposition of Polymer Films from Diacetylene Monomer Solutions Using In Situ Real-Time Spectroscopic Ellipsometry. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). Mass Spectrometric Analysis of Long-Chain Lipids. PMC. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2011). Elucidation of the Double-Bond Position of Long-Chain Unsaturated Fatty Acids by Multiple-Stage Linear Ion-Trap Mass Spectrometry with Electrospray Ionization. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 14, 2026, from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2016). Can I get FTIR analysis for Semi-Solid material (e.i like wax)?. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. Retrieved January 14, 2026, from [Link]

-

Wiley Online Library. (2023). Colorimetric Transition of Polydiacetylene/Cyclodextrin Supramolecular Assemblies and Implications as Colorimetric Sensors for Food Phenolic Antioxidants. Macromolecular Chemistry and Physics. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of PDA prepared with different UV irradiation.... Retrieved January 14, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved January 14, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 14, 2026, from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved January 14, 2026, from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved January 14, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0201328). Retrieved January 14, 2026, from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved January 14, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved January 14, 2026, from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 10,12-Tricosadiynoic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of blue-phase (B) and red-phase (R) poly(I) trilayer films deposited on glass substrates. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Structural characterization of wax esters by electron ionization mass spectrometry. PMC. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved January 14, 2026, from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 10,12-tricosadiynoate. PubChem. Retrieved January 14, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 14, 2026, from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

MDPI. (2021). Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. Molecules. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR and FTIR of the pure epoxidized fatty acid methyl esters, (A) EMO, (B) EMLO and (C) EMLEN. Retrieved January 14, 2026, from [Link]

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H‐NMR spectroscopy. Retrieved January 14, 2026, from [Link]

-

PubMed. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. Magn Reson Chem. Retrieved January 14, 2026, from [Link]

-

AOCS. (n.d.). Branched-Chain and Cyclic Fatty Acids. Retrieved January 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. aocs.org [aocs.org]

- 3. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 4. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. GCMS Section 6.14 [people.whitman.edu]

- 16. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. iris.uniroma1.it [iris.uniroma1.it]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Diacetylene Lipids: From Discovery to Advanced Applications

<Step_2>

Abstract

Diacetylene lipids represent a remarkable class of stimuli-responsive materials, renowned for their ability to undergo a dramatic and visually conspicuous color change from blue to red upon exposure to various external triggers. This unique property stems from a topochemical polymerization process that occurs within self-assembled supramolecular structures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of diacetylene lipids, traversing their historical discovery, fundamental chemistry, polymerization mechanics, and their burgeoning applications in biosensing and drug delivery. We will explore the causality behind experimental choices, present detailed methodologies for their preparation and use, and offer insights into the future trajectory of this versatile technology.

The Genesis of a Smart Material: Discovery and Early History

The journey of polydiacetylenes (PDAs) began in 1969 when Gerhard Wegner discovered that crystals of a diacetylene monomer, 1,6-bishydroxy hexa-2,4-diyne, could be polymerized by exposure to UV light.[1] This solid-state reaction was a seminal finding, demonstrating the possibility of creating highly ordered, conjugated polymers directly from a crystalline monomer lattice. The underlying principle for this phenomenon was elucidated in 1972 by Raymond H. Baughman, who coined the term "topochemical polymerization."[1] Baughman postulated the specific spatial requirements necessary for such a reaction to occur: the diacetylene monomers must be precisely aligned in the crystal lattice, with a repeat distance of approximately 5 Å and a specific tilt angle, to allow for the 1,4-addition reaction to proceed.[1][2]

The application of this concept to lipid science was a pivotal development. Researchers realized that amphiphilic diacetylene molecules, possessing both a hydrophilic head group and a hydrophobic tail containing the reactive diacetylene moiety, could self-assemble into organized structures like vesicles and tubules in aqueous environments. This self-assembly mimics the natural organization of cell membranes and, crucially, provides the necessary alignment of the diacetylene units to satisfy the conditions for topochemical polymerization.[3] This innovation transformed diacetylene chemistry from a solid-state curiosity into a versatile platform for creating functional biomaterials. The first report of using modified PDAs for virus detection by Charych et al. in 1993 marked a significant milestone, heralding the era of PDA-based biosensors.[4]

The Chemistry and Synthesis of Diacetylene Lipids

Diacetylene lipids are amphiphilic molecules characterized by a long hydrocarbon chain containing a conjugated diacetylene (-C≡C-C≡C-) functional group.[5] The headgroup can be varied to modulate the lipid's properties, with common choices including carboxylic acids, phosphocholines, or amines.[6][7]

A widely used and commercially available diacetylene lipid is 10,12-pentacosadiynoic acid (PCDA) . Its synthesis and that of related derivatives often involves coupling reactions to build the long acyl chain with the embedded diacetylene unit. For instance, functional iodoacetylenes can be converted into diacetylene-substituted amino acids and peptides through palladium/copper-promoted cross-coupling reactions.[8] The synthesis of glycolipids containing diacetylenes has also been extensively explored to create materials for biomedical research.[9][10][11]

The power of these molecules lies in their ability to self-assemble in aqueous solutions. Driven by the hydrophobic effect, the lipid tails aggregate to minimize contact with water, while the hydrophilic headgroups remain exposed to the aqueous phase. This process leads to the formation of various supramolecular structures, most commonly vesicles (liposomes), but also nanotubes and planar films.[12] This self-assembly is the critical first step, as it pre-organizes the monomer units into the precise geometry required for polymerization.

The Topochemical Polymerization Phenomenon

Once diacetylene lipids have self-assembled, they can be polymerized via a 1,4-addition reaction, typically initiated by exposing the assembly to 254 nm UV radiation.[13] This is a topochemical reaction, meaning the stereochemistry of the resulting polymer is dictated by the spatial arrangement of the monomers in the assembly.[1][2]

The polymerization process connects adjacent diacetylene units, creating a highly conjugated polymer backbone of alternating double, single, and triple bonds, known as a poly(ene-yne) structure.[2][13]

Diagram 1: The process from monomer self-assembly to the stimuli-responsive chromatic transition of polydiacetylene.

This newly formed polymer, polydiacetylene (PDA), has an extended π-conjugation system along its backbone, which results in strong absorption of light in the red region of the spectrum (around 640-650 nm), making the material appear an intense blue color.[4][6] This "blue phase" is thermodynamically metastable and highly sensitive to environmental changes.[14]

The Chromatic Transition: Mechanism and Stimuli

The defining characteristic of PDAs is their ability to transition from the blue phase to a red phase (absorbing at ~540 nm) when perturbed.[4][15] This colorimetric response is not due to a change in chemical structure but rather a conformational change in the polymer backbone.[13]

Mechanism: External stimuli induce mechanical stress on the ordered polymer chains.[15] This stress causes the planar, highly conjugated ene-yne backbone to twist and distort.[13][16] This distortion reduces the effective π-conjugation length, which in turn increases the band gap energy of the polymer.[16] Consequently, the polymer absorbs light at a shorter wavelength, shifting the absorption maximum from ~640 nm to ~540 nm, resulting in the visible blue-to-red color change.[6] The red phase is also often fluorescent, whereas the blue phase is not, providing another mode of detection.[15][17]

A wide array of stimuli can trigger this transition, making PDAs exceptionally versatile for sensor development:

-

Thermal: Heating a PDA assembly can induce the color change, a phenomenon known as thermochromism.[6][13] The transition temperature is often linked to the melting temperature of the lipid monomers, suggesting the change is mediated by a lipid phase transition.[16]

-

pH: Changes in pH can protonate or deprotonate the lipid headgroups, leading to electrostatic repulsion that creates stress on the backbone.[13]

-

Mechanical Stress: Direct physical perturbation, such as that caused by the binding of analytes like proteins or peptides, can induce the color change.[15][16]

-

Chemicals: Solvents and other molecules can intercalate into the lipid assembly, disrupting the packing and triggering the transition.[17]

Practical Methodologies: Synthesis and Assembly

Protocol 5.1: Preparation of Diacetylene Vesicles

This protocol describes a standard method for preparing PDA vesicles using the thin-film hydration and extrusion technique. The key is to work above the lipid's phase transition temperature to ensure proper vesicle formation.

Materials:

-

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DiynePC) or similar diacetylene lipid.[18]

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Chloroform.

-

Round-bottom flask.

-

Rotary evaporator.

-

Mini-extruder with polycarbonate filters (e.g., 50 nm pore size).[18]

-

Heating block or water bath.

Methodology:

-

Lipid Film Formation: Dissolve the desired amount of diacetylene lipid in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Heat the PBS buffer to a temperature above the lipid's phase transition temperature (e.g., 60 °C for DiynePC).[18] Add the pre-heated buffer to the flask containing the dried lipid film.

-

Vesicle Formation: Maintain the temperature above the phase transition point and vortex the mixture vigorously for several minutes. The solution should become turbid as multilamellar vesicles form.

-

Extrusion for Unilamellar Vesicles: Assemble the mini-extruder with the desired polycarbonate filter (e.g., 50 nm) and pre-heat it to the same temperature as the vesicle solution.[18] Load the vesicle solution into one of the syringes. Pass the solution back and forth through the filter 19-21 times.[18] This process forces the multilamellar vesicles to break down and reform into large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Cooling: Cool the resulting LUV solution to room temperature or store at 4 °C. The vesicles are now ready for polymerization.

Protocol 5.2: UV-Induced Polymerization and Characterization

Materials:

-

Diacetylene vesicle solution (from Protocol 5.1).

-

UV lamp (254 nm).

-

UV-Vis spectrophotometer.

Methodology:

-

Polymerization: Place the vesicle solution in a suitable container (e.g., quartz cuvette). Expose the solution to 254 nm UV light. The polymerization progress can be monitored by the appearance of the characteristic blue color. The required UV dose will vary depending on the lipid concentration and lamp intensity.

-

Characterization: After polymerization, the solution should be deep blue. To confirm the chromatic transition, an aliquot of the blue PDA vesicle solution can be heated (e.g., to 80 °C for a few minutes) or sonicated. A successful polymerization will result in a clear transition to a red solution.

-

Spectroscopic Analysis: Measure the UV-Vis spectrum of the polymerized solution. The blue phase should exhibit a primary absorption peak at approximately 640 nm.[6] After inducing the transition (e.g., by heating), a new peak should appear around 540-550 nm, with a corresponding decrease in the 640 nm peak.[6]

Applications in Biosensing and Diagnostics

The sensitivity of PDAs to surface perturbations makes them ideal for developing label-free colorimetric biosensors.[19][20] The general principle involves functionalizing the surface of the PDA assembly with a recognition element (e.g., antibody, aptamer, peptide) that specifically binds to a target analyte. This binding event creates a mechanical stress on the PDA backbone, triggering the blue-to-red color change.[21]

Diagram 2: Mechanism of a polydiacetylene-based biosensor for analyte detection.

PDA-based sensors have been developed for a wide range of analytes, including:

Table 1: Quantitative Response of a PDA-based Sensor for Paclitaxel Release

| PDA:Phospholipid Ratio | UV Irradiation Time | Cumulative Release (24h) |

| 0:1 (Control) | N/A | 98.0 ± 2.1% |

| 1:3 | 40 min | 72.0 ± 5.8% |

| 1:1 | 40 min | 43.9 ± 6.5% |

| 3:1 | 40 min | 20.1 ± 5.4% |

| 1:1 | 20 min | 90.5 ± 3.7% |

| Data synthesized from a study on controlled drug release.[23] |

Frontiers in Drug Delivery

The ability to stabilize lipid bilayers through polymerization is a significant advantage for drug delivery applications.[5] Conventional liposomes can suffer from instability and premature drug leakage. By incorporating diacetylene lipids into a phospholipid vesicle and subsequently polymerizing them, a more robust and less permeable carrier can be created.[5][23][24]

This cross-linking can be precisely controlled to tune the release rate of encapsulated drugs.[24] As shown in Table 1, by adjusting the ratio of diacetylene lipid to standard phospholipid and controlling the UV irradiation time (which dictates the extent of polymerization), the release of a cargo like paclitaxel can be modulated over a 24-hour period.[23] For instance, increasing the proportion of the cross-linkable PCDA lipid from a 1:3 to a 3:1 molar ratio with phospholipids dramatically decreased the cumulative drug release from 72.0% to 20.1%.[23] This offers a powerful method for designing controlled-release systems for highly toxic chemotherapeutic agents.[5]

Conclusion and Future Outlook

From their discovery as a solid-state polymerization curiosity, diacetylene lipids have evolved into a cornerstone of stimuli-responsive materials science. Their unique combination of self-assembly, topochemical polymerization, and a vivid colorimetric transition provides a powerful platform for innovation. The ongoing research into new monomer syntheses, including chiral and peptide-based diacetylenes, promises to expand the functional repertoire of these materials.[25] As our control over their assembly and polymerization continues to advance, diacetylene lipids are poised to deliver even more sophisticated solutions in point-of-care diagnostics, smart packaging, and targeted drug delivery.

References

- The mechanism of polydiacetylene blue-to-red transformation induced by antimicrobial peptides. Google Scholar.

- A proposed mechanism to induce multi-layer polydiacetylene-coated filter color response to bacteria. ScienceDirect.

- Recent Developments in Polydiacetylene-Based Sensors.

- Polydiacetylene (PDA)

- Polydiacetylene as a Biosensor: Fundamentals and Applications in the Food Industry.

- (PDF) Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications.

- Colorimetric Transition of Polydiacetylene/Cyclodextrin Supramolecular Assemblies and Implications as Colorimetric Sensors for Food Phenolic Antioxidants. I.R.I.S..

- Polydiacetylene (PDA)

- Diacetylene Lipids. Avanti Polar Lipids.

- Control over the color transition behavior of polydiacetylene vesicles using different alcohols.

- Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry.

- Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators.

- Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University.

- Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science.

- A Promising Drug Controlled-Release System Based on Diacetylene/Phospholipid Polymerized Vesicles. Langmuir.

- A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles. PubMed.

- Topochemical polymerization in phenylalanine anchored chiral diacetylenes for chiroptical properties and tunable thermo-, halo-, solv

- Synthesis and self-assembling properties of diacetylene-containing glycolipids. PubMed.

- Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gel

- Polydiacetylene Nanotubes (PDNTs)

- Polydiacetylenes. Wikipedia.

- Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymeriz

- Synthesis and polymeriztion of nano assembled diacetylene lipids contining amino groups. Google Scholar.

- Using crosslinkable diacetylene phospholipids to construct two-dimensional packed beds in supported lipid bilayer separation platforms.

- Reversible Color Switching and Unusual Solution Polymerization of Hydrazide-Modified Diacetylene Lipids. Journal of the American Chemical Society.

- Diacetylenic lipid microstructures: structural characterization by X-ray diffraction and comparison with the saturated phosph

Sources

- 1. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 2. staff.ulsu.ru [staff.ulsu.ru]

- 3. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

- 4. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

- 5. avantiresearch.com [avantiresearch.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. scilit.com [scilit.com]

- 8. Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and self-assembling properties of diacetylene-containing glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diacetylenic lipid microstructures: structural characterization by X-ray diffraction and comparison with the saturated phosphatidylcholine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarexchange.furman.edu [scholarexchange.furman.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. Using crosslinkable diacetylene phospholipids to construct two-dimensional packed beds in supported lipid bilayer separation platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Topochemical polymerization in phenylalanine anchored chiral diacetylenes for chiroptical properties and tunable thermo-, halo-, solvatochromism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Guide to Diacetylene Polymerization: From Monomer Packing to Polymer Properties

Introduction: The Allure of Order in Polymer Synthesis

Polydiacetylenes (PDAs) represent a unique class of conjugated polymers, distinguished by their synthesis via a topochemical polymerization reaction.[1][2] This process, occurring in the solid state, allows for the transformation of monomer single crystals into polymer single crystals with an exceptional degree of structural perfection and stereochemical regularity.[3] The resulting polymers, with their ene-yne conjugated backbone (═CR−C≡C−CR′═)n, exhibit remarkable nonlinear optical and chromogenic properties, making them highly attractive for applications in sensing, imaging, and electronics.[4][5][6][7]

Unlike conventional solution-phase polymerization, the outcome of diacetylene polymerization is dictated by the precise arrangement of monomer molecules within the crystal lattice.[3][8] This guide provides an in-depth exploration of the theoretical principles and computational methodologies that underpin our understanding of this fascinating solid-state reaction. We will delve into the mechanistic pathways, the computational tools used to model them, and the factors influencing the polymerization process and the final properties of the resulting polydiacetylenes. This document is intended for researchers and professionals seeking to leverage theoretical insights for the rational design of novel diacetylene monomers and functional polydiacetylene materials.

I. The Topochemical Postulate: A Reaction Directed by the Crystal Lattice

The solid-state polymerization of diacetylenes is a prime example of a topochemical reaction, where the reactivity and the structure of the product are governed by the geometry of the monomer crystal.[3][8] The process is initiated by external stimuli such as UV or γ-ray irradiation, heat, or pressure.[1][9]

Wegner's and Enkelmann's Criteria for Reactivity

The feasibility of topochemical polymerization is critically dependent on the packing of the diacetylene monomers. Groundbreaking work by Wegner and later refined by Enkelmann established geometric criteria for a reactive monomer lattice.[8] For a 1,4-addition reaction to proceed, adjacent monomer units must be aligned in a specific stacked arrangement.

| Parameter | Description | Ideal Value for Reactivity | Source |

| d | Stacking distance between adjacent monomer backbones | ≤ 4 Å | [3] |

| r | Translational repeat distance along the stacking axis | ~4.9 Å | [8] |

| θ | Orientation angle of the diacetylene rod to the crystal axis | ~45° | [8] |

These parameters ensure that the reacting carbon atoms (C1 and C4' of adjacent monomers) are in close enough proximity and correctly oriented for polymerization to occur with minimal atomic displacement.[2][8]

Mechanistic Pathways: The "Turnstile" vs. "Swinging Gate" Models

Theoretical studies have proposed two primary mechanisms for the molecular motions involved in the 1,4-addition reaction.[8][10]

-

Turnstile Mechanism: In this model, the diacetylene monomers pivot around the center of the diacetylene rod, bringing the terminal carbon atoms into bonding distance.[8]

-

Swinging Gate Mechanism: This mechanism involves a more complex motion where the entire monomer unit undergoes a translation and rotation, akin to a swinging gate, to achieve the correct orientation for polymerization.[8][10]

The operative mechanism is largely dependent on the specific side groups (R and R') attached to the diacetylene core, which influence the crystal packing and the energetic landscape of the polymerization pathway.

Below is a diagram illustrating the fundamental principle of topochemical polymerization.

Sources

- 1. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 2. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 3. staff.ulsu.ru [staff.ulsu.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

Methodological & Application

Application Note: A Detailed Protocol for the UV Polymerization of Methyl 10,12-tricosadiynoate Films

For: Researchers, scientists, and drug development professionals investigating chromogenic polymers and sensor technologies.

Introduction: The Power of Polydiacetylenes

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their dramatic and distinct colorimetric transitions in response to external stimuli.[1] This property makes them highly valuable materials for the development of sensitive and low-cost sensors for a wide range of applications, including food quality monitoring, pathogen detection, and drug screening.[1] The polymerization of diacetylene monomers, such as Methyl 10,12-tricosadiynoate (MDT), is typically initiated by UV irradiation in the solid state. This process, known as topochemical polymerization, relies on the precise alignment of monomer molecules within a crystalline lattice.[2][3] Upon exposure to 254 nm UV light, the diacetylene units undergo a 1,4-addition reaction, forming a highly conjugated polymer backbone of alternating double and triple bonds.[4] This newly formed polymer exhibits a characteristic blue color with a maximum absorbance around 640 nm. Subsequent exposure to thermal, mechanical, or chemical stimuli can induce a conformational change in the polymer backbone, resulting in a shift to a red phase, which has a maximum absorbance at approximately 540 nm. This visually striking blue-to-red transition serves as the basis for the sensing capabilities of polydiacetylenes.

This application note provides a comprehensive, field-proven protocol for the preparation and UV polymerization of Methyl 10,12-tricosadiynoate thin films. We will delve into the causality behind each experimental choice, ensuring a reproducible and self-validating methodology for researchers.

Mechanism of Topochemical Polymerization

The successful polymerization of diacetylene monomers is critically dependent on their solid-state packing. The topochemical polymerization proceeds efficiently only when adjacent monomer molecules are aligned in a specific orientation that allows for the 1,4-addition reaction to occur with minimal molecular movement.[2][3]

dot graph "Topochemical_Polymerization" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Diagram 1: Topochemical Polymerization of Diacetylenes. This diagram illustrates the UV-induced 1,4-addition polymerization of aligned diacetylene monomers to form a conjugated polydiacetylene chain.

Materials and Equipment

Materials:

-

Methyl 10,12-tricosadiynoate (MDT), 97% purity

-

Chloroform (CHCl₃), HPLC grade

-

Substrates (e.g., quartz slides, silicon wafers)

-

Deionized water

-

Acetone, HPLC grade

-

Isopropanol, HPLC grade

-

Nitrogen gas (high purity)

Equipment:

-

Spin coater

-

UV lamp (254 nm) with a power meter

-

UV-Vis spectrophotometer

-

Sonicator bath

-

Fume hood

-

Pipettes and general laboratory glassware

-

Personal Protective Equipment (PPE): UV-rated safety glasses, lab coat, nitrile gloves

Experimental Protocols

PART 1: Substrate Preparation - The Foundation for a Uniform Film

The quality of the monomer film is paramount for successful and uniform polymerization. A clean and pristine substrate surface ensures proper adhesion and even spreading of the MDT solution.

Step-by-Step Methodology:

-

Sonication in Acetone: Place the substrates in a beaker containing acetone. Sonicate for 15 minutes to remove organic residues.

-

Sonication in Isopropanol: Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes to remove any remaining organic contaminants and acetone.

-

Rinsing with Deionized Water: Thoroughly rinse the substrates with deionized water to remove the isopropanol.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas. Ensure the surface is completely dry and free of any visible streaks or residues.

-

Storage: Store the cleaned substrates in a clean, covered container to prevent re-contamination.

Insight from the Field: The sequential cleaning with solvents of decreasing polarity (acetone to isopropanol) is a standard and effective procedure for preparing surfaces for thin-film deposition. The final nitrogen drying is crucial to avoid water spots, which can create defects in the monomer film.

PART 2: Monomer Film Deposition via Spin Coating

Spin coating is a widely used technique for producing uniform thin films from solution.[5] The final thickness and quality of the film are determined by the solution concentration, solvent volatility, and the spin coating parameters (speed and duration).[6]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 1% (w/v) solution of MDT in chloroform. Ensure the MDT is fully dissolved by gentle agitation or brief sonication.

-

Spin Coater Setup: Place the spin coater in a fume hood. Select the appropriate chuck for your substrate size and ensure it is clean.

-

Substrate Mounting: Securely place a cleaned substrate onto the center of the spin coater chuck.

-

Dispensing the Solution: Using a pipette, dispense a small amount of the MDT solution onto the center of the substrate. The volume will depend on the substrate size, but enough should be used to cover the surface during the initial spreading step.

-

Spin Coating Program: Execute a two-stage spin coating program. This allows for a controlled spreading of the solution followed by a thinning and drying phase to achieve a uniform film.[7]

| Parameter | Stage 1 (Spreading) | Stage 2 (Thinning) |

| Speed | 500 rpm | 3000 rpm |

| Acceleration | 250 rpm/s | 1000 rpm/s |

| Duration | 10 seconds | 45 seconds |

Causality Explained: The initial low-speed step ensures the entire substrate is wetted by the solution. The subsequent high-speed step uses centrifugal force to thin the film to a uniform thickness while the volatile chloroform evaporates. The parameters in the table are a good starting point, but may require optimization based on your specific equipment and desired film thickness.

PART 3: UV Polymerization - The Chromogenic Transformation

This is the critical step where the colorless monomer film is transformed into the blue polydiacetylene. The duration of UV exposure is a key variable that influences the degree of polymerization and the resulting color.[8]

Step-by-Step Methodology:

-

UV Lamp Setup: Position a 254 nm UV lamp at a fixed distance (e.g., 10 cm) above the MDT-coated substrate. Use a UV power meter to measure and record the intensity at the substrate surface. A typical intensity is in the range of 1-5 mW/cm².

-

UV Exposure: Expose the MDT film to the UV radiation. The film will gradually turn blue as the polymerization proceeds.

-

Monitoring Polymerization: The progress of the polymerization can be monitored visually by the deepening of the blue color. For more quantitative analysis, a series of samples can be prepared with varying exposure times.

| Exposure Time | Expected Observation |

| 0 seconds | Colorless, transparent film |

| 30 seconds | Faint blue coloration |

| 2 minutes | Distinct blue color |

| 5 minutes | Deep blue color |

Self-Validation System: The appearance of the characteristic blue color is a direct indicator of successful polymerization. The intensity of the blue color should be consistent across the film, indicating a uniform polymerization process.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Diagram 2: Experimental Workflow. This flowchart outlines the key stages in the preparation and polymerization of MDT films.

Post-Polymerization Characterization

UV-Vis Spectroscopy: Quantifying the Chromatic State

UV-Vis spectroscopy is an essential tool for confirming the formation of the polydiacetylene and quantifying its chromatic state.

Protocol:

-

Baseline Correction: Record a baseline spectrum using a clean, uncoated substrate identical to the one used for the film deposition.

-

Sample Measurement: Place the polymerized MDT film in the spectrophotometer and record its absorbance spectrum from 400 nm to 800 nm.

-

Data Analysis: The spectrum of a successfully polymerized blue-phase film should exhibit a prominent absorption peak at approximately 640 nm and a shoulder at around 590 nm.[8]

To quantify the blue-to-red color transition upon exposure to a stimulus, the colorimetric response (CR%) can be calculated using the following equation:[9]

CR% = [ (PB₀ - PBᵢ) / PB₀ ] * 100

Where:

-

PB = A_blue / (A_blue + A_red)

-

A_blue is the absorbance at the blue-phase maximum (~640 nm).

-

A_red is the absorbance at the red-phase maximum (~540 nm).

-

PB₀ is the initial percent blue before the stimulus.

-

PBᵢ is the percent blue after the stimulus.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete or patchy film | Improper substrate cleaning. | Re-clean substrates following the protocol. |

| Incorrect spin coating parameters. | Optimize spin speed and time. | |

| No blue color after UV exposure | Insufficient UV dose. | Increase exposure time or use a more intense UV source. |

| Poor monomer alignment. | Ensure proper film deposition and drying. | |

| Film peels off the substrate | Poor adhesion. | Ensure substrates are thoroughly cleaned and dry. |

Safety Precautions

-

Chemical Handling: Methyl 10,12-tricosadiynoate and chloroform should be handled in a fume hood. Wear appropriate PPE, including gloves and safety glasses.[10][11]

-

UV Radiation: UV radiation is harmful to the eyes and skin. Never look directly at the UV lamp. Use UV-blocking safety glasses or a face shield. Ensure the UV source is shielded to prevent accidental exposure.[12][13]

References

-

Structural aspects of the topochemical polymerization of diacetylenes. ResearchGate. [Link]

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. National Institutes of Health. [Link]

-

Self Assembled Spin Coated and Bulk Films of a Novel Polydiacetylene as Second Order NLO Polymers. Defense Technical Information Center. [Link]

-

Structural aspects of the topochemical polymerization of diacetylenes. [Link]

-

Colorimetric Transition of Polydiacetylene/Cyclodextrin Supramolecular Assemblies and Implications as Colorimetric Sensors for Food Phenolic Antioxidants. I.R.I.S. [Link]

-

Photopolymerization of Thin Polycrystalline Diacetylene Films and Quenching of the Precursor Excited State. ACS Publications. [Link]

-

Support » Spin Coater Applications » The Spin Coating Theory. SPS Polos. [Link]

-

Spin Coating Method | PDF | Thin Film | Wafer (Electronics). Scribd. [Link]

-

Spin Coating Theory. [Link]

-

Colorimetric analysis of painting materials using polymer-supported polydiacetylene films. Royal Society of Chemistry. [Link]

-

Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. [Link]

-

UV-vis absorption spectra of PDA prepared with different UV irradiation... ResearchGate. [Link]

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. National Institutes of Health. [Link]

-